Cas no 135062-02-1 (Repaglinide)
Repaglinide is a short-acting meglitinide-class antidiabetic agent used to manage type 2 diabetes mellitus by stimulating insulin secretion from pancreatic β-cells. Its rapid absorption and short half-life (~1 hour) allow for precise postprandial glucose control, reducing the risk of prolonged hypoglycemia. Repaglinide acts by binding to the SUR1 subunit of pancreatic KATP channels, promoting insulin release in a glucose-dependent manner, which enhances safety in fasting states. It is metabolized primarily by CYP3A4 and CYP2C8, necessitating caution with concomitant enzyme inhibitors or inducers. The drug is particularly advantageous for patients with irregular meal schedules due to its flexible dosing regimen (taken shortly before meals). Clinical studies demonstrate efficacy in lowering HbA1c levels while minimizing weight gain.

Repaglinide structure
Product name:Repaglinide
Repaglinide Chemical and Physical Properties
Names and Identifiers
-
- (S)-2-Ethoxy-4-(2-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)amino)-2-oxoethyl)benzoic acid
- 4-Ethoxycarbonyl-3-ethoxy phenyl acetic acid
- AG-EE 623ZW
- Repaglinide
- 2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid
- 2-Ethoxy-4-[2-[[(1S)-3-Methyl-1-[2-(1-Piperidinyl)Phenyl]Butyl]Amino]-2-Oxoethyl]Benzoic Acid
- Prandin,GlucoNorm,NovoNorm
- (S)-(+)-2-Ethoxy-4-[N-[1-(2-piperidinophenyl)-3-methyl-1-butyl]aminocarbonylmethyl]benzoic acid
- Novonorm
- Prandin
- GlucoNorm
- Repaglinidum
- Repaglinida
- Repaglinidum [INN-Latin]
- Repaglinida [INN-Spanish]
- C27H36N2O4
- 668Z8C33LU
- 2-Ethoxy-4-[2-[[(1S)-3-Methyl-1-[2-(1-Piperidinyl)Phenyl]Buty
- AKOS005561792
- BRD-K82846253-001-03-0
- (S)-2-ETHOXY-4-(2-(METHYL-1-(2-(1-PIPERIDINYL)PHENYL)BUTYLAMINO)-2-OXOETHYL)-BENZOIC ACID
- REPAGLINIDE [VANDF]
- HMS3414D09
- Q2195995
- 2-ethoxy-4-[2-({(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}amino)-2-oxoethyl]benzoic acid
- SW197344-4
- Repaglinide for system suitability, European Pharmacopoeia (EP) Reference Standard
- BJX
- Q-201663
- AM20090697
- 2-ethoxy-4-({[(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl]carbamoyl}methyl)benzoic acid
- HMS2094C07
- NN-623
- F15001
- BIDD:GT0338
- Prestwick3_001046
- SMR000466305
- Reglin
- (S)-2-Ethoxy-4-(2-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)amino)-2-oxoethyl)benzoicacid
- REPAGLINIDE (MART.)
- Repaglinida (INN-Spanish)
- (+)-2-Ethoxy-alpha-(((S)-alpha-isobutyl-o-piperidinobenzyl)carbamoyl)-p-toluic acid
- Benzoic Acid, 2-ethoxy-4-(2-((3-methyl-1-(2-(1-piperidinyl)phenyl)butyl)amino)-2-oxoethyl)-,(S)-
- Surepost
- Benzoic acid, 2-ethoxy-4-(2-((3-methyl-1-(2-(1-piperidinyl)phenyl)butyl)amino)-2-oxoethyl)-, (S)-
- A10BX02
- AG-EE 623 ZW
- SMP-508
- AG-EE-623-ZW
- MLS000759407
- repa-glinide
- Repaglinide [USAN:USP:INN:BAN]
- REPAGLINIDE [USP MONOGRAPH]
- NCGC00016978-05
- REPAGLINIDE (EP MONOGRAPH)
- (S)-2-Ethoxy-4-[N-(1-(2-piperidino-phenyl)-3-methyl-1-butyl)-aminocarbonylmethyl]-benzoic acid
- s1426
- BDBM50153520
- Z1501485370
- AB00514019_10
- (S)-2-Ethoxy-4-(2-(3-methyl-1-(2-piperidinophenyl)butylamino)-2-oxoethyl)benzoic acid
- 111GE012
- Actulin
- CCG-101013
- FAEKWTJYAYMJKF-QHCPKHFHSA-N
- AB00514019_11
- SBI-0206942.P001
- SPBio_002906
- D00594
- Repaglinide [USAN]
- MLS001424111
- AB00514019-09
- Repaglinide, European Pharmacopoeia (EP) Reference Standard
- Tox21_110721
- BPBio1_001070
- GTPL6841
- NSC 759893
- Pharmakon1600-01506035
- BCP04250
- AG-EE 388 ZW
- Repaglinide for system suitability
- Repaglinide, United States Pharmacopeia (USP) Reference Standard
- (S)-2-Ethoxy-4-[2-[[3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl]amino]-2-oxoethyl]benzoic acid
- NCGC00016978-02
- AG-EE-623 ZW
- Repaglinide (JAN/USP/INN)
- HMS3678D09
- (-)-Repaglinide
- SCHEMBL16137
- A806877
- AC-726
- (S)-2-ethoxy-4-(2-((3-methyl-1-(2-(1-piperidinyl)-phenyl)butyl)amino)-2-oxoethyl)-benzoic acid
- MFCD00906179
- BSPBio_000972
- HB1106
- (S)-2-ethoxy-4-(2-(3-methyl-1-(2-(piperidin-1-yl)phenyl)butylamino)-2-oxoethyl)benzoic acid
- AG-EE-388
- REPAGLINIDE [MI]
- REPAGLINIDE [MART.]
- 2-Ethoxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benz oic acid
- HMS2098A14
- REPAGLINIDE [JAN]
- Repaglinide,(S)
- BR164332
- AGEE-623ZW
- HMS2231M21
- NCGC00016978-01
- (+)-2-ETHOXY-.ALPHA.-(((S)-.ALPHA.-ISOBUTYL-O-PIPERIDINOBENZYL)CARBAMOYL)-P-TOLUIC ACID
- REPAGLINIDE [EMA EPAR]
- REPAGLINIDE [INN]
- HMS3715A14
- HMS2051N08
- Repaglinide (USAN:USP:INN:BAN)
- REPAGLINIDE (USP MONOGRAPH)
- C07670
- AB00514019
- REPAGLINIDE (USP-RS)
- BS-1010
- Repaglinide, >=98% (HPLC), solid
- 135062-02-1
- CHEMBL1272
- CHEBI:8805
- SR-01000759404-4
- HY-15209
- (2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-guanidino-pentanoyl]amino]-4-carboxy-butanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-4-methyl-pentanoyl]amino]-3-methyl-pe;(S)-2-Ethoxy-4-[2-[[3-methyl-1-[2-(1-piperidyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid
- Prestwick1_001046
- 2-ethoxy-4-(2-{[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino}-2-oxoethyl)benzoic acid
- (s)-(+)-2-ethoxy-4-(2-oxo-2-[(alpha-isobutyl-2-piperidinobenzyl)amino]ethyl)-benzoic acid
- Prestwick2_001046
- HMS1571A14
- REPAGLINIDE [ORANGE BOOK]
- NSC-759893
- (S)-2-Ethoxy-4-[2-[[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid
- CAS-135062-02-1
- Prestwick0_001046
- UNII-668Z8C33LU
- DB00912
- DTXCID603552
- Prandin (TN)
- MLS006011560
- Repaglinidum (INN-Latin)
- Surepost (TN)
- CS-0979
- DTXSID3023552
- REPAGLINIDE [USP-RS]
- NSC759893
- (+)-repaglinide
- AG-EE-623ZW
- MLS001076684
- REPAGLINIDE [EP MONOGRAPH]
- R0179
- REPAGLINIDE [WHO-DD]
- (S)-2-Ethoxy-4-(2-((methyl-1-(2-(1-piperidinyl)phenyl)butyl)amino)-2-oxoethyl)-benzoic acid
- Benzoic acid, 2-ethoxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]-
- NCGC00016978-04
- SR-01000759404
- Repaglinide- Bio-X
- NC00263
- 2-Ethoxy-4-{[(S)-3-methyl-1-(2-piperidin-1-yl-phenyl)-butylcarbamoyl]-methyl}-benzoic acid
- BRD-K82846253-001-14-7
- BRD-K82846253-001-15-4
- BRD-K82846253-001-16-2
- NCGC00016978-15
- STK629501
-
- MDL: MFCD00906179
- Inchi: 1S/C27H36N2O4/c1-4-33-25-17-20(12-13-22(25)27(31)32)18-26(30)28-23(16-19(2)3)21-10-6-7-11-24(21)29-14-8-5-9-15-29/h6-7,10-13,17,19,23H,4-5,8-9,14-16,18H2,1-3H3,(H,28,30)(H,31,32)/t23-/m0/s1
- InChI Key: FAEKWTJYAYMJKF-QHCPKHFHSA-N
- SMILES: O=C(C([H])([H])C1C([H])=C([H])C(C(=O)O[H])=C(C=1[H])OC([H])([H])C([H])([H])[H])N([H])[C@@]([H])(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])C1=C([H])C([H])=C([H])C([H])=C1N1C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H]
Computed Properties
- Exact Mass: 452.267508g/mol
- Surface Charge: 0
- XLogP3: 5.2
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Rotatable Bond Count: 10
- Monoisotopic Mass: 452.267508g/mol
- Monoisotopic Mass: 452.267508g/mol
- Topological Polar Surface Area: 78.9Ų
- Heavy Atom Count: 33
- Complexity: 619
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- Tautomer Count: 7
- Surface Charge: 0
Experimental Properties
- Color/Form: Powder
- Density: 1.1±0.1 g/cm3
- Melting Point: 131.0 to 135.0 deg-C
- Boiling Point: 672.9°C at 760 mmHg
- Flash Point: 360.8±31.5 °C
- Refractive Index: 1.567
- Solubility: DMSO: 34 mg/mL
- PSA: 78.87000
- LogP: 5.67580
- Merck: 8136
- Vapor Pressure: 0.0±2.2 mmHg at 25°C
- Solubility: Uncertain
- Specific Rotation: D20 +6.97° (c = 0.975 in methanol); D20 +7.45° (c = 1.06 in methanol)
Repaglinide Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302-H361-H362
- Warning Statement: P201-P202-P260-P263-P264-P270-P280-P301+P312+P330-P308+P313-P405-P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Safety Instruction: H302+H361+H362
- RTECS:000000033825
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Toxicity:LD50 orally in rats: >1 g/kg (Grell)
Repaglinide Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Repaglinide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-MU818-1g |
Repaglinide |
135062-02-1 | 99% | 1g |
¥644.0 | 2022-06-10 | |
Enamine | EN300-117279-1.0g |
135062-02-1 | 95% | 1.0g |
$0.0 | 2023-02-18 | ||
eNovation Chemicals LLC | D571368-100g |
Repaglinide |
135062-02-1 | 95% | 100g |
$480 | 2024-07-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1088-100mg |
Repaglinide |
135062-02-1 | 99.66% | 100mg |
¥ 997 | 2023-09-07 | |
abcr | AB436463-25g |
(S)-2-Ethoxy-4-(2-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)amino)-2-oxoethyl)benzoic acid, 95%; . |
135062-02-1 | 95% | 25g |
€842.00 | 2025-03-19 | |
TRC | R144500-100mg |
Repaglinide |
135062-02-1 | 100mg |
$ 119.00 | 2023-09-06 | ||
abcr | AB436463-250 mg |
(S)-2-Ethoxy-4-(2-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)amino)-2-oxoethyl)benzoic acid, 95%; . |
135062-02-1 | 95% | 250mg |
€81.90 | 2023-04-23 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci16314-100mg |
Repaglinide |
135062-02-1 | 98% | 100mg |
¥881.00 | 2023-09-09 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R129561-50mg |
Repaglinide |
135062-02-1 | ≥99% | 50mg |
¥29.90 | 2023-09-01 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R129561-250mg |
Repaglinide |
135062-02-1 | ≥99% | 250mg |
¥59.90 | 2023-09-01 |
Repaglinide Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:135062-02-1)Repaglinide
Order Number:A806877
Stock Status:in Stock/in Stock
Quantity:10g/25g
Purity:99%/99%
Pricing Information Last Updated:Friday, 30 August 2024 04:46
Price ($):182.0/392.0
Repaglinide Related Literature
-
Franck Merlier,Rachid Jellali,Eric Leclerc Analyst 2017 142 3747
-
Shuai Qian,Zhen Li,Weili Heng,Shujun Liang,Di Ma,Yuan Gao,Jianjun Zhang,Yuanfeng Wei RSC Adv. 2016 6 106396
-
Meiling Su,Yanming Xia,Yajing Shen,Weili Heng,Yuanfeng Wei,Linghe Zhang,Yuan Gao,Jianjun Zhang,Shuai Qian RSC Adv. 2020 10 565
-
4. Cubosomes as an emerging platform for drug delivery: a review of the state of the artMohammed A.S. Abourehab,Mohammad Javed Ansari,Anshul Singh,Ahmed Hassan,Mohamed A. Abdelgawad,Prachi Shrivastav,Bassam M. Abualsoud,Larissa Souza Amaral,Sheersha Pramanik J. Mater. Chem. B 2022 10 2781
-
Luca Docci,Nicolò Milani,Thomas Ramp,Andrea A. Romeo,Patricio Godoy,Daniela Ortiz Franyuti,Stephan Kr?henbühl,Michael Gertz,Aleksandra Galetin,Neil Parrott,Stephen Fowler Lab Chip 2022 22 1187
135062-02-1 (Repaglinide) Related Products
- 107362-12-9(2-Desisopropyl-2-phenyl Repaglinide (Repaglinide Impurity))
- 1188-37-0(N-Acetyl-L-glutamic acid)
- 99469-99-5(2-[3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid)
- 147770-08-9((R)-Repaglinide Ethyl Ester)
- 105816-04-4(Nateglinide)
- 101200-48-0(Tribenuron-methyl (~90%))
- 874908-12-0(2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide)
- 1217709-85-7(Repaglinide-ethyl-d5)
- 147852-26-4((R)-(-)-Repaglinide (Repaglinide Impurity))
- 74223-64-6(Metsulfuron-methyl)
Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:135062-02-1)Repaglinide

Purity:98%
Quantity:Company Customization
Price ($):Inquiry
Suzhou Senfeida Chemical Co., Ltd
(CAS:135062-02-1)Repaglinide

Purity:99.9%
Quantity:200kg
Price ($):Inquiry